

An In-Depth Technical Guide to 2-Chloropentane: Fundamental Properties and Characteristics

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Compound of Interest		
Compound Name:	2-Chloropentane	
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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physicochemical properties, spectroscopic data, and chemical reactivity of **2-Chloropentane** (sec-Amyl chloride). The information is curated for professionals in scientific research and development, with a focus on delivering precise data and established experimental methodologies.

Core Chemical and Physical Properties

2-Chloropentane is a halogenated alkane with the chemical formula C₅H₁₁Cl.[1][2] It is a colorless, highly flammable liquid.[3][4] As a chiral molecule, it exists as two enantiomers, (R)-and (S)-**2-chloropentane**.[5] Its properties make it a useful model substrate in the study of nucleophilic substitution and elimination reaction mechanisms.[1]

Physical and Chemical Data Summary

The fundamental physical and chemical properties of **2-Chloropentane** are summarized in the tables below for ease of reference and comparison.

Table 1: General and Physical Properties of 2-Chloropentane



Property	Value	Source(s)
IUPAC Name	2-chloropentane	[3][5]
CAS Number	625-29-6	[2][6]
Molecular Formula	C5H11Cl	[1][2][6]
Molecular Weight	106.59 g/mol	[1][3][6]
Appearance	Colorless liquid	[4]
Density	~0.87 g/mL at 25 °C	[1][7][8]
Boiling Point	94-98 °C	[1][7][9]
Melting Point	-137 °C	[7][8]
Flash Point	33 °F (0.6 °C)	[7][8]
Refractive Index (n20/D)	~1.407 at 20 °C	[1][10]
Solubility in Water	Slightly soluble	[1]
Vapor Pressure	48.7 mmHg	[3]

Table 2: Safety and Hazard Information for **2-Chloropentane**



Hazard Statement	GHS Classification	Precautionary Statement Examples	Source(s)
H225: Highly flammable liquid and vapor	Flammable liquids (Category 2)	P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.	[3][11]
H302: Harmful if swallowed	Acute toxicity, oral (Category 4)	P270: Do not eat, drink or smoke when using this product.	[3][11]
H312: Harmful in contact with skin	Acute toxicity, dermal (Category 4)	P280: Wear protective gloves/protective clothing/eye protection/face protection.	[3][11]
H332: Harmful if inhaled	Acute toxicity, inhalation (Category 4)	P261: Avoid breathing dust/fume/gas/mist/va pors/spray.	[3][11]

Spectroscopic Data

Spectroscopic analysis is critical for the structural elucidation and purity assessment of **2- Chloropentane**.

Table 3: Key Spectroscopic Data for **2-Chloropentane**



Spectroscopy Type	Key Features and Observations	Source(s)
¹H NMR (in CDCl₃)	Signals corresponding to the different proton environments are expected. A multiplet for the proton on the carbon bearing the chlorine (C2), and distinct signals for the methyl and methylene groups. One source provides the following data: δ =0.92 (3H, t, J=7.3 Hz), 1.36-1.58 (2H, m), 1.50 (3H, d, J=4.6 Hz), 1.62-1.76 (2H, m), 4.04 (1H, td, J=1.5, 6.5 Hz).	[3]
¹³ C NMR	Due to its structure, five distinct signals are expected in the ¹³ C NMR spectrum, corresponding to the five carbon atoms in unique chemical environments.	[5][6]
Mass Spectrometry (MS)	The mass spectrum shows characteristic fragmentation patterns. Notably, large and nearly equally intense peaks are observed at m/z = 71 and m/z = 70. The peak at m/z=71 is an odd-electron ion, likely formed by the loss of a stable neutral molecule such as HCI from the molecular ion. The peak at m/z=70 is an even-electron ion.	[2][8]
Infrared (IR) Spectroscopy	The IR spectrum will show characteristic C-H stretching and bending vibrations for an	[5]



alkane. A key feature will be the C-Cl stretching vibration, typically observed in the 600-800 cm⁻¹ region.

Chemical Reactivity and Mechanisms

2-Chloropentane is a classic secondary alkyl halide and serves as an excellent substrate for studying the competition between nucleophilic substitution (S_n1 and S_n2) and elimination (E1 and E2) reactions.

Nucleophilic Substitution Reactions

The reaction with a nucleophile can proceed via two different mechanisms:

- S_n2 (Bimolecular Nucleophilic Substitution): This is a single-step concerted mechanism where the nucleophile attacks the carbon atom, and the chloride leaving group departs simultaneously.[12] This mechanism results in an inversion of stereochemistry at the chiral center.[12] It is favored by strong, small nucleophiles and polar aprotic solvents.[13]
- S_n1 (Unimolecular Nucleophilic Substitution): This is a two-step mechanism that proceeds through a planar carbocation intermediate.[4] The first step, the formation of the carbocation, is the rate-determining step.[11] This mechanism leads to a racemic mixture of products and is favored by weak nucleophiles and polar protic solvents.[14]

Elimination Reactions

In the presence of a base, **2-Chloropentane** can undergo dehydrohalogenation to form alkenes.

• E2 (Bimolecular Elimination): This is a concerted, one-step reaction where the base removes a proton from a carbon adjacent to the carbon bearing the chlorine, and the chloride ion leaves simultaneously, forming a double bond.[1] The reaction follows Saytzeff's rule, where the more substituted alkene is the major product.[1] For example, reaction with a strong base like potassium hydroxide in ethanol will yield a mixture of pent-1-ene and pent-2-ene, with pent-2-ene being the major product.[9]



• E1 (Unimolecular Elimination): This mechanism also proceeds through a carbocation intermediate, similar to the S_n1 reaction.[11] After the carbocation is formed, a weak base removes an adjacent proton to form the alkene.[15]

The interplay between these four mechanisms (S_n1 , S_n2 , E1, E2) is influenced by the strength of the nucleophile/base, the solvent, and the reaction temperature.

Experimental Protocols Synthesis of 2-Chloropentane from 2-Pentanol

This protocol describes the synthesis of **2-Chloropentane** from 2-Pentanol via a mesylate intermediate, which is then displaced by a chloride ion.[3]

Materials:

- 2-Pentanol
- Pyridine
- N,N-dimethylformamide (DMF)
- Methanesulfonyl chloride (MsCl)
- Acetic acid
- Water
- Sodium hydrogen carbonate

Procedure:

- To a reactor at room temperature, add 2-Pentanol, pyridine, and DMF. Stir the mixture and cool to 0-5 °C.[3]
- Slowly add methanesulfonyl chloride dropwise, maintaining the internal temperature at or below 10 °C.[3]

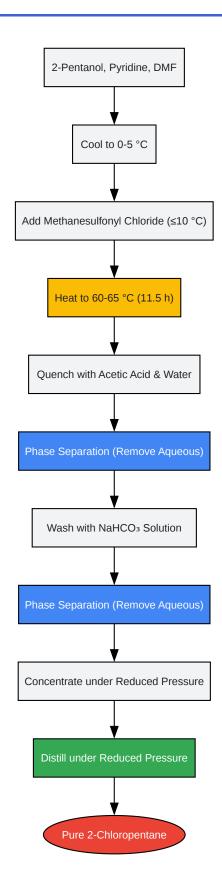


- After the addition is complete, heat the reaction mixture to 60-65 °C and stir for approximately 11.5 hours.[3]
- Cool the mixture to 30 °C and add acetic acid and water to induce phase separation.
 Remove the aqueous phase.[3]
- Wash the organic phase with a solution of sodium hydrogen carbonate in water. Separate and remove the aqueous phase.[3]
- Concentrate the resulting organic phase under reduced pressure.[3]
- Purify the residue by distillation under reduced pressure to obtain **2-Chloropentane**.[3]

Visualized Workflows and Relationships Synthesis and Purification Workflow

The following diagram illustrates the logical flow of the synthesis and purification process described in the experimental protocol.





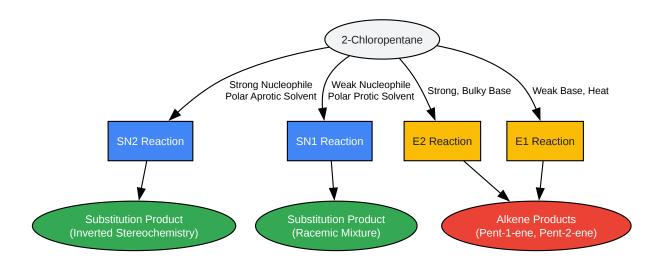
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Caption: Workflow for the synthesis and purification of **2-Chloropentane**.



Key Chemical Reactions of 2-Chloropentane

This diagram illustrates the primary reaction pathways for **2-Chloropentane** when subjected to nucleophilic substitution or elimination conditions.



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Caption: Major reaction pathways of **2-Chloropentane**.

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